

Spectroscopic Method Validation for Griseofulvic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common spectroscopic methods for the quantitative analysis of **Griseofulvic Acid**: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). The information presented is based on published experimental data and adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

Method Comparison: UV-Vis Spectroscopy vs. HPLC

Both UV-Vis spectroscopy and HPLC are powerful techniques for the quantification of **Griseofulvic Acid**. However, they differ significantly in terms of their specificity, sensitivity, and complexity.

UV-Vis Spectroscopy offers a simple, cost-effective, and rapid method for the analysis of **Griseofulvic Acid** in bulk and pharmaceutical dosage forms.[6][7] This technique is based on the principle of light absorption by the analyte at a specific wavelength.

High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive analysis by separating **Griseofulvic Acid** from potential impurities and degradation products before quantification.[8][9] This makes it a stability-indicating method, which is crucial for quality control and stability studies.[8]



The following tables summarize the validation parameters for both methods based on reported experimental data.

Data Presentation: Quantitative Method Validation Parameters

UV-Visible Spectrophotometry

Validation Parameter	Reported Values	References
Wavelength (λmax)	291 nm, 293 nm, 295 nm, 263.5 nm	[6][7][10][11]
Solvent	Ethanol, Methanol, Dichloromethane	[6][7][10]
Linearity Range	1 - 6 μg/mL, 5 - 35 μg/mL	[6][7]
Correlation Coefficient (R²)	> 0.999	[7]
Accuracy (% Recovery)	99.62% - 100.49%	[7]
Precision (% RSD)	< 2%	[7]
Limit of Detection (LOD)	0.03 μg/mL	[6]
Limit of Quantification (LOQ)	0.10 μg/mL	[6]

High-Performance Liquid Chromatography (HPLC)



Validation Parameter	Reported Values	References
Column	C18 (250mm x 4.6mm, 5µm)	[8][9]
Mobile Phase	Methanol:Water (70:30), Acetonitrile:0.1% Trifluoroacetic acid (50:50)	[8][12]
Flow Rate	1.0 mL/min	[8][9]
Detection Wavelength	291 nm, 290 nm, 232 nm	[8][9][12]
Linearity Range	0.1 - 1.2 μg/mL, 10 - 2500 ng/mL	[8][13]
Correlation Coefficient (R²)	0.9998, 0.9996	[8][13]
Accuracy (% Recovery)	98% - 102%, 99.2%	[8][13]
Precision (% RSD)	< 2%	[8][13]
Limit of Detection (LOD)	1 ng/mL	[13]
Limit of Quantification (LOQ)	10 ng/mL	[13]

Experimental Protocols UV-Vis Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method has been developed for the quantitative estimation of Griseofulvin in bulk and pharmaceutical formulations.[6]

- Solvent Selection: Ethanol is utilized as the solvent based on the solubility and stability of Griseofulvic Acid.[6]
- Preparation of Standard Stock Solution: An accurately weighed quantity of Griseofulvin working standard is dissolved in the solvent to obtain a known concentration.
- Determination of Absorption Maximum (λ max): The standard solution is scanned in the UV range (200-400 nm) to determine the wavelength of maximum absorbance. For Griseofulvin in ethanol, the λ max is observed at 295 nm.[6]



- Preparation of Calibration Curve: Serial dilutions are prepared from the stock solution to obtain concentrations within the linear range (e.g., 1-6 μg/mL).[6] The absorbance of each solution is measured at the λmax. A calibration curve is plotted with absorbance versus concentration.
- Sample Preparation: For tablet dosage forms, a quantity of powdered tablets equivalent to a specific amount of Griseofulvin is dissolved in the solvent, sonicated, and diluted to a suitable concentration for analysis.[6]
- Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration of Griseofulvic Acid is determined from the calibration curve.

HPLC Method

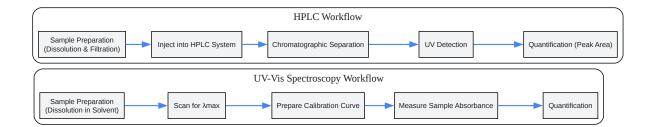
A stability-indicating reversed-phase HPLC method has been developed for the determination of Griseofulvin.[8]

- Chromatographic System: The analysis is performed using a C18 column (e.g., Shiseido C18, 250 mm × 4.6 mm, 5µm) at ambient temperature.[8]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of Methanol and Water (70:30) is commonly used.[8]
- Flow Rate: The mobile phase is pumped at a flow rate of 1.0 ml/minute.[8]
- Detection: UV detection is carried out at 291 nm.[8]
- Preparation of Standard Solution: A standard solution of Griseofulvin is prepared in the mobile phase.
- Sample Preparation: For pharmaceutical dosage forms, the sample is prepared by dissolving the formulation in the mobile phase, followed by filtration.
- Injection and Analysis: A specific volume of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of Griseofulvin in the sample is calculated by comparing its peak area with that of the standard.

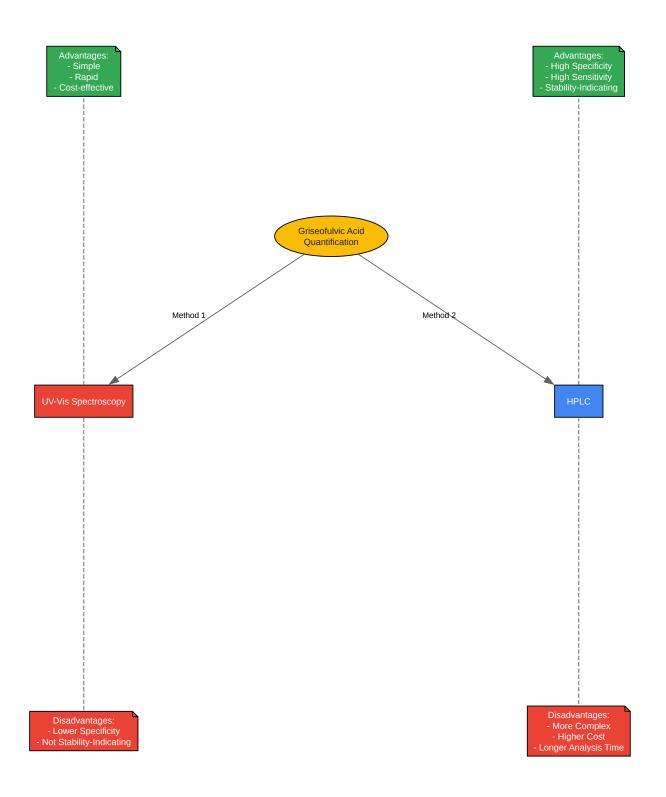


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